8-Hydroxyquinoline-3-carboxylic acid chemical structure and properties
8-Hydroxyquinoline-3-carboxylic acid chemical structure and properties
An In-depth Technical Guide to 8-Hydroxyquinoline-3-carboxylic Acid: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 8-hydroxyquinoline-3-carboxylic acid, a key derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold. 8-HQ and its analogs are renowned for their potent metal-chelating properties, which form the basis of their wide-ranging biological activities.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delves into the molecule's chemical structure, physicochemical properties, synthesis, and core mechanism of action. It further explores its significant applications in medicinal chemistry, including its roles as an antimicrobial, anticancer, and neuroprotective agent, grounded in its ability to modulate metal ion homeostasis.[2][4] Detailed experimental protocols for synthesis and characterization are provided to offer practical, field-proven insights for laboratory application.
Introduction: The Significance of the 8-Hydroxyquinoline Scaffold
8-Hydroxyquinoline (8-HQ), a heterocyclic compound composed of a pyridine ring fused to a phenol, is recognized as a "privileged structure" in medicinal chemistry.[1] Its journey began in the late 19th century, but its significance was truly unlocked with the understanding of its potent ability to act as a bidentate chelating agent for a wide array of metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.[1] This chelation capability is the cornerstone of its diverse biological functions.[1][2][5]
Metal ions are critical for countless biological processes, but their dysregulation is implicated in numerous pathologies, from microbial infections and cancer to neurodegenerative diseases.[2] 8-HQ derivatives can restore metal homeostasis by sequestering excess metal ions, disrupting the function of essential metalloenzymes in pathogens, or inducing oxidative stress in cancer cells through metal-complex formation.[1][5]
The addition of a carboxylic acid group at the 3-position of the quinoline ring to form 8-hydroxyquinoline-3-carboxylic acid modulates the parent molecule's properties. This functionalization can alter solubility, pKa, and pharmacokinetic parameters, while also providing a valuable synthetic handle for creating more complex derivatives, such as esters and amides, for targeted drug delivery and enhanced efficacy.
Chemical Structure and Physicochemical Properties
The structure of 8-hydroxyquinoline-3-carboxylic acid incorporates the defining features of the 8-HQ scaffold: a planar, bicyclic aromatic system with a hydroxyl group at position 8 and a nitrogen atom at position 1. The proximity of the hydroxyl oxygen and the pyridine nitrogen creates the bidentate chelation site. The carboxylic acid group at position 3 introduces a key acidic functional group.
Caption: Chemical structure of 8-hydroxyquinoline-3-carboxylic acid.
Physicochemical Data Summary
The following table summarizes key quantitative properties for 8-hydroxyquinoline-3-carboxylic acid and its parent compound for comparison.
| Property | 8-Hydroxyquinoline-3-carboxylic acid | 8-Hydroxyquinoline (Parent Compound) | Reference |
| Molecular Formula | C₁₀H₇NO₃ | C₉H₇NO | [PubChem] |
| Molecular Weight | 189.17 g/mol | 145.16 g/mol | [6][7] |
| CAS Number | 5543-08-8 | 148-24-3 | [PubChem, 6] |
| Appearance | White to pale yellow crystalline powder | White to off-white crystalline powder | [8][9] |
| Melting Point | >300 °C (decomposes) | 72.5-76 °C | [PubChem, 6, 28] |
| Water Solubility | Low | 0.56 g/L (practically insoluble) | [9][10][11] |
| Organic Solvents | Soluble in DMSO, DMF | Soluble in ethanol, acetone, chloroform | [8] |
| pKa | ~4.0 (carboxylic acid), ~9.9 (phenol) (estimated) | 5.0 (pyridinium ion), 9.8 (phenol) | [10] |
Note: Some properties for the 3-carboxylic acid derivative are estimated based on its structure and data for analogous compounds, as direct experimental data is sparse.
Synthesis and Characterization
The synthesis of 8-hydroxyquinoline derivatives can be achieved through several established methods, primarily by constructing the heterocyclic ring system or by functionalizing a pre-existing 8-HQ skeleton.
A common approach for synthesizing quinoline-3-carboxylic acids is a variation of the Gould-Jacobs reaction. This involves the condensation of an aniline (like 2-aminophenol) with an appropriate diethyl ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis.
Caption: Generalized workflow for the synthesis of 8-hydroxyquinoline-3-carboxylic acid.
General Experimental Protocol: Synthesis
This protocol is a representative example and may require optimization.
-
Condensation: In a round-bottom flask, combine 2-aminophenol (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a high-boiling point solvent like diphenyl ether.
-
Cyclization: Heat the mixture to approximately 240-250 °C for 30-60 minutes. The reaction progress can be monitored by TLC. During this step, ethanol is eliminated, and the quinoline ring system is formed.
-
Hydrolysis (Saponification): After cooling, add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the reaction mixture and heat under reflux for 1-2 hours to hydrolyze the ethyl ester to the carboxylic acid.
-
Work-up and Isolation: Cool the mixture and dilute with water. Filter to remove the high-boiling solvent. Carefully acidify the aqueous filtrate with a mineral acid (e.g., HCl) to a pH of ~3-4. The product, 8-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the aromatic rings and functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and phenol, and the C=O stretch of the carboxyl group.
Core Mechanism of Action: Bidentate Metal Chelation
The biological activity of 8-hydroxyquinoline-3-carboxylic acid is fundamentally linked to its ability to act as a monoprotic, bidentate chelating agent.[1][12] The hydroxyl group at C8 and the pyridine nitrogen at N1 form a stable five-membered ring when coordinated to a metal ion.[1] This chelation displaces the hydrogen from the hydroxyl group, forming strong covalent bonds with a wide range of divalent and trivalent metal cations.[1] The carboxylic acid group at C3 generally does not participate directly in the primary chelation ring but influences the electronic properties and solubility of both the ligand and its metal complexes.
Caption: Diagram illustrating the chelation of a metal ion by 8-hydroxyquinoline-3-carboxylic acid.
The formation of these metal complexes alters the biological landscape. By sequestering essential trace metals, the compound can starve microbes or inhibit critical metalloenzymes necessary for cancer cell proliferation.[1] Furthermore, the resulting metal-ligand complex can possess novel biological activities, such as acting as an ionophore to transport metals into cells, leading to the generation of cytotoxic reactive oxygen species (ROS).[1]
Applications in Research and Drug Development
The unique properties of the 8-HQ scaffold have led to its investigation in numerous therapeutic areas.
Antimicrobial and Antifungal Activity
8-HQ and its derivatives are well-documented for their broad-spectrum antibacterial and antifungal activities.[1][8] The primary mechanism involves the chelation of essential trace metals like iron and copper, which disrupts microbial enzyme systems and inhibits growth.[1][8] By depriving pathogens of these vital cofactors, the compounds effectively act as potent antiseptics and disinfectants.[13]
Anticancer Activity
The anticancer properties of 8-HQ derivatives are multifaceted and closely tied to metal ion interactions.[1] Proposed mechanisms include:
-
Inhibition of Metalloenzymes: Targeting enzymes crucial for DNA synthesis and repair in rapidly proliferating cancer cells.[1]
-
Induction of Oxidative Stress: 8-HQ can complex with endogenous copper ions. This complex can act as an ionophore, transporting copper into cancer cells, where it catalyzes the generation of cytotoxic ROS, leading to DNA damage and apoptosis.[1][2][11]
-
Proteasome Inhibition: Some 8-HQ-metal complexes have been shown to inhibit proteasome activity, a key target in cancer therapy.[2]
Neuroprotective Applications
An imbalance of metal ions in the brain is a hallmark of several neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[2][14] 8-HQ derivatives, due to their lipophilic nature, can cross the blood-brain barrier.[14] There, they can act as metal chelators to sequester excess redox-active metals like copper and zinc, which are implicated in amyloid plaque aggregation and oxidative stress, thereby preventing neuronal damage.[14]
Experimental Protocol: In Vitro Metal Chelation Assay
Assessing the metal chelation capacity of a new 8-HQ derivative is a critical first step. UV-Vis spectrophotometry is a reliable method for this purpose, as the formation of a metal-ligand complex often results in a significant shift in the maximum absorption wavelength (λmax) and an increase in absorbance.[5]
Objective
To determine the metal chelation capacity and stoichiometry of 8-hydroxyquinoline-3-carboxylic acid using a UV-Vis spectrophotometric assay.
Materials
-
8-hydroxyquinoline-3-carboxylic acid
-
Metal salt solution (e.g., 10 mM CuSO₄, FeCl₃, or ZnCl₂ in deionized water)
-
Buffer solution (e.g., 50 mM HEPES, pH 7.4)
-
Organic solvent (e.g., DMSO) for stock solution
-
UV-Vis Spectrophotometer and quartz cuvettes
Methodology
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 8-hydroxyquinoline-3-carboxylic acid in DMSO.
-
Prepare a 10 mM stock solution of the chosen metal salt in deionized water.
-
-
Determination of λmax:
-
In a cuvette, mix 50 µL of the ligand stock, 50 µL of the metal stock, and 900 µL of HEPES buffer.
-
Scan the absorbance from 300 nm to 600 nm to identify the λmax of the newly formed metal-ligand complex. This will be the wavelength used for subsequent measurements.
-
-
Chelation Assay (Job's Plot for Stoichiometry):
-
Prepare a series of solutions in microcentrifuge tubes, keeping the total molar concentration of ligand + metal constant, but varying their mole fractions (e.g., from 0.1 to 0.9). The total volume should also be kept constant with the buffer.
-
Example Series (1 mL total volume):
-
Tube 1: 10 µL Ligand + 90 µL Metal + 900 µL Buffer
-
Tube 2: 20 µL Ligand + 80 µL Metal + 900 µL Buffer
-
...
-
Tube 9: 90 µL Ligand + 10 µL Metal + 900 µL Buffer
-
-
Incubate the solutions for 15 minutes at room temperature to allow complex formation to reach equilibrium.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance (Y-axis) against the mole fraction of the ligand (X-axis).
-
The peak of the resulting curve indicates the mole fraction at which the complex concentration is highest. This reveals the stoichiometry of the metal-ligand complex (e.g., a peak at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio).
-
Conclusion
8-Hydroxyquinoline-3-carboxylic acid is a significant derivative of a powerful medicinal scaffold. Its core functionality is derived from the bidentate chelation of metal ions, a property that enables a diverse range of biological activities, including potent antimicrobial, anticancer, and neuroprotective effects. The presence of the carboxylic acid group provides a crucial site for further chemical modification, allowing for the development of next-generation therapeutics with improved specificity and pharmacokinetic profiles. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanisms, offering a robust starting point for researchers and scientists aiming to harness the therapeutic potential of this versatile molecule.
References
- Benchchem. (n.d.). Discovery and history of 8-hydroxyquinoline's biological activity.
- Li, Y., & Gao, W. (2025, December 6). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter.
- ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline.
- Google Patents. (n.d.). US5021567A - 8-hydroxyquinoline chelating agents.
- PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 8-Hydroxyquinoline ACS reagent, 99 148-24-3.
- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
- Autech Industry. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications.
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013, December 10). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
- Al-Busafi, S. N., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- PubChem. (n.d.). 8-Hydroxyquinaldic acid.
- ResearchGate. (n.d.). Aromatic properties of 8-hydroxyquinoline and its metal complexes.
- ChemicalBook. (n.d.). 8-Hydroxyquinoline CAS#: 148-24-3.
- Metathesis. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation.
- Merck. (n.d.). 8-Hydroxyquinoline CAS 148-24-3 | 820261.
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chelation Assay.
- Santa Cruz Biotechnology. (n.d.). 8-Hydroxyquinoline | CAS 148-24-3.
- Sigma-Aldrich. (n.d.). 8-hydroxyquinoline.
- ChemicalBook. (n.d.). 8-Hydroxyquinoline synthesis.
- PMC. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
- Sinobio Chemistry. (2024, October 17). What is 8-Hydroxyquinoline?.
- EST-Khenifra, University of Sultan Moulay Slimane. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities.
- SciSpace. (2014, January 15). Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PubChem. (n.d.). 8-Hydroxyquinoline.
- MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Cheméo. (n.d.). Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3).
- NIST. (n.d.). 8-Hydroxyquinoline. NIST WebBook.
- Wikipedia. (n.d.). 8-Hydroxyquinoline.
- video abstract 49763. (2013, October 4). 8-Hydroxyquinolines chelating properties and medicinal applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is 8-Hydroxyquinoline? - Sinobio Chemistry [sinobiochemistry.com]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Hydroxyquinaldic acid | C10H7NO3 | CID 74079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinoline CAS 148-24-3 | 820261 [merckmillipore.com]
- 8. autechindustry.com [autechindustry.com]
- 9. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 8-Hydroxyquinoline CAS#: 148-24-3 [m.chemicalbook.com]
- 11. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 12. 8-Hydroxyquinoline | CAS 148-24-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
